

An In-depth Technical Guide to Isotopic Labeling with 1,4-Diiodobutane-¹³C₄

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Compound of Interest

Compound Name: 1,4-Diiodobutane-¹³C₄

Cat. No.: B15558432

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Abstract

This technical guide provides a comprehensive overview of 1,4-Diiodobutane-¹³C₄, a stable isotope-labeled compound with significant potential in advanced biochemical and pharmaceutical research. The incorporation of four carbon-13 atoms into the butane backbone offers a distinct mass shift, making it a powerful tool for tracer studies in metabolic pathway analysis and as a robust internal standard for quantitative mass spectrometry. This document details its chemical properties, outlines a proposed synthesis protocol, and presents its applications in drug development, including its use in metabolic tracing and quantitative proteomics. Detailed experimental methodologies and data presentation are provided to facilitate its integration into research workflows.

Introduction

Isotopic labeling is an indispensable technique for tracing the metabolic fate of molecules and for the precise quantification of analytes in complex biological matrices. Stable isotope-labeled compounds, such as 1,4-Diiodobutane-¹³C₄, offer a non-radioactive method to probe biological systems. The presence of iodine at both ends of the butane chain imparts significant reactivity, making it a versatile reagent for alkylating nucleophilic residues in biomolecules. The ¹³C₄-labeling provides a +4 Dalton mass shift, which is readily detectable by mass spectrometry, allowing for unambiguous differentiation from its unlabeled counterpart. This guide will explore the synthesis, properties, and key applications of this valuable research tool.

Chemical and Physical Properties

1,4-Diiodobutane- $^{13}\text{C}_4$ shares similar chemical and physical properties with its unlabeled analogue, with the primary distinction being its molecular weight due to the incorporation of four ^{13}C atoms.

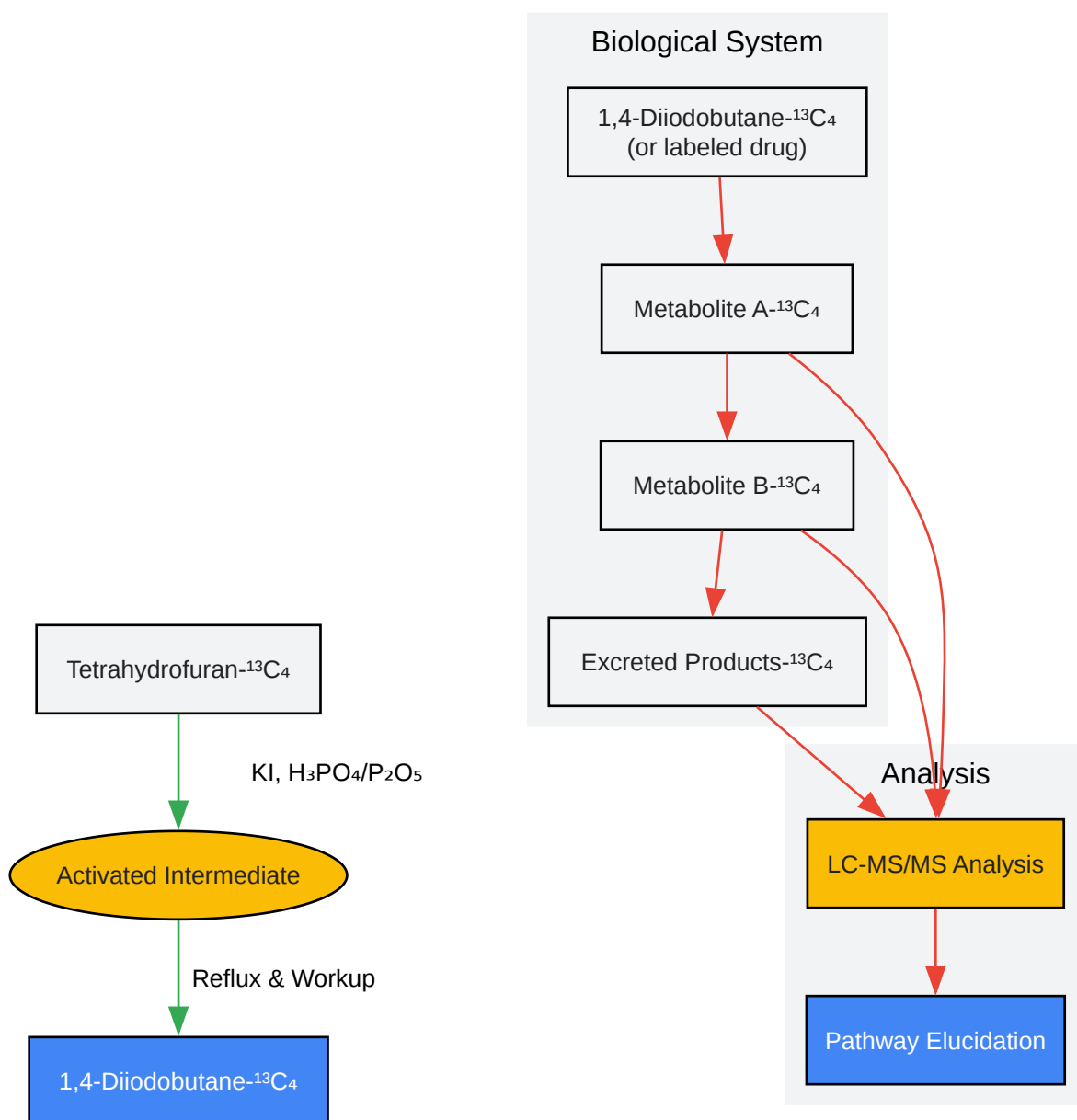
Property	Value	Reference
IUPAC Name	1,4-diiodo(1,2,3,4- $^{13}\text{C}_4$)butane	[1]
Molecular Formula	$^{13}\text{C}_4\text{H}_8\text{I}_2$	[1]
Molecular Weight	313.89 g/mol	[1]
Exact Mass	313.88496 Da	[1]
CAS Number	2731163-22-5	
Appearance	Colorless to light yellow liquid	
Solubility	Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.	

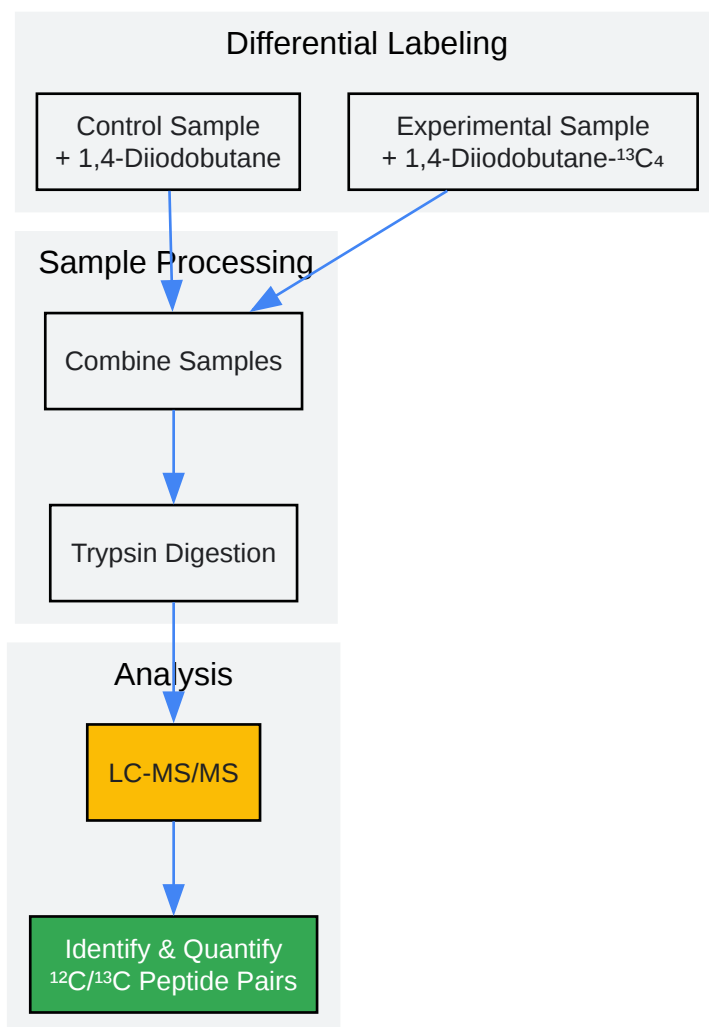
Synthesis of 1,4-Diiodobutane- $^{13}\text{C}_4$

A specific, detailed synthesis protocol for 1,4-Diiodobutane- $^{13}\text{C}_4$ is not widely published. However, a plausible synthetic route can be adapted from established methods for the synthesis of unlabeled 1,4-diiodobutane and general techniques for introducing ^{13}C labels. The proposed synthesis starts from a commercially available ^{13}C -labeled precursor, Tetrahydrofuran- $^{13}\text{C}_4$.

Proposed Synthesis Pathway

The synthesis involves the ring-opening of Tetrahydrofuran- $^{13}\text{C}_4$ followed by iodination.





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References

- 1. 1,4-Diiodobutane-¹³C₄ | C₄H₈I₂ | CID 169438685 - PubChem [pubchem.ncbi.nlm.nih.gov]
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